molecular formula C21H40N8O6 B1168714 TUFTSIN CAS No. 112592-90-2

TUFTSIN

Cat. No.: B1168714
CAS No.: 112592-90-2
M. Wt: 500.6 g/mol
InChI Key: IESDGNYHXIOKRW-NNFXCFJSSA-N
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Description

Polytuftsin (PT) is a synthetic polymer of the natural immunomodulator “this compound”. It has been studied for its ability to elicit immune responses . This compound is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G .


Synthesis Analysis

Sequential poly (Arg-Thr-Lys-Pro), which mainly consists of the repeat of this compound Thr-Lys-Pro-Arg, was synthesized by condensing the p-nitrophenyl ester of Arg(HCl)-Thr-Lys-(2-Cl-Z)-Pro in the presence of HOBt .


Chemical Reactions Analysis

Polythis compound has been used in the synthesis of chimeric immunogens. For instance, it has been linked with synthetic peptides of HIV to induce an immune response . It has also been coupled to haptenic sequences of the Pre-S region of hepatitis B virus antigen via glutaraldehyde .

Scientific Research Applications

  • Malaria Vaccines : Polytuftsin was used to construct synthetic immunogens against the RESA antigen of Plasmodium falciparum, showing potential for the development of subunit malaria vaccines. Mice immunized with these constructs showed higher antibody titers and antigen-induced T-cell proliferation compared to peptide dimers alone (Pawan et al., 1994).

  • HIV Vaccine Development : Polythis compound has been studied as a carrier for synthetic peptides of HIV. Mice immunized with peptide-polythis compound conjugates exhibited a significantly stronger immune response than those receiving peptide dimers. This suggests its potential use in enhancing the immune response against poorly immunogenic synthetic peptides (Gokulan et al., 1999).

  • Macrophage Activation : Polythis compound expressed in Pichia pastoris was found to activate macrophages to secrete cytokines and enhance their ability to kill tumor cells, demonstrating its anti-tumor activity (Miao et al., 2009).

  • Slow Release of Phagocytosis Stimulating Peptide : As a potential precursor for the slow release of this compound, polythis compound was found to affect the formation of lung metastasis in melanoma-treated mice and prolong survival more efficiently than this compound alone (Surkis et al., 1990).

  • Mechanism of Immune Enhancement : Polythis compound conjugated with malarial peptide RESA enhanced lymphoproliferation and antibody levels in mice. This study helped in understanding the mechanisms responsible for this immune enhancement (Dhawan et al., 1995).

  • Use with Hepatitis B Surface Antigen : Polythis compound was synthesized as a carrier for peptides selected in the hepatitis B surface antigen. Coupling peptides to polythis compound improved the anti-peptide antibody titer in mice (Trudelle et al., 2009).

Safety and Hazards

The specific safety and hazards associated with Polytuftsin are not explicitly mentioned in the available sources. As with any chemical substance, appropriate safety measures should be taken when handling and using Polythis compound .

Properties

CAS No.

112592-90-2

Molecular Formula

C21H40N8O6

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1

InChI Key

IESDGNYHXIOKRW-NNFXCFJSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

physical_description

Solid

Origin of Product

United States

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